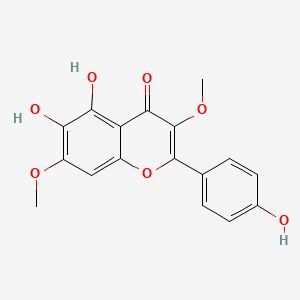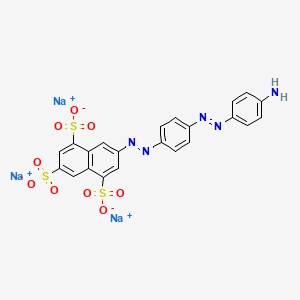
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, paper, and leather industries for dyeing purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3,5-Naphthalenetrisulfonic acid under alkaline conditions to form the azo compound.
Trisodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often purified through crystallization or filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Corresponding amines from the reduction of azo groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy and in the study of cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
Mecanismo De Acción
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt primarily involves its interaction with molecular targets through its azo groups. These groups can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The compound can also undergo redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-ethylamino)phenyl)azo)phenyl)azo)-, trisodium salt
- **1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-methylamino)phenyl)azo)phenyl)azo)-, trisodium salt
Uniqueness
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-aminophenyl)azo)phenyl)azo)-, trisodium salt is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its high solubility in water and strong color intensity make it particularly valuable in dyeing applications.
Propiedades
Número CAS |
68400-38-4 |
|---|---|
Fórmula molecular |
C22H14N5Na3O9S3 |
Peso molecular |
657.5 g/mol |
Nombre IUPAC |
trisodium;7-[[4-[(4-aminophenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C22H17N5O9S3.3Na/c23-13-1-3-14(4-2-13)24-25-15-5-7-16(8-6-15)26-27-17-9-19-20(21(10-17)38(31,32)33)11-18(37(28,29)30)12-22(19)39(34,35)36;;;/h1-12H,23H2,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
Clave InChI |
RERCKWQOVYFXFL-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


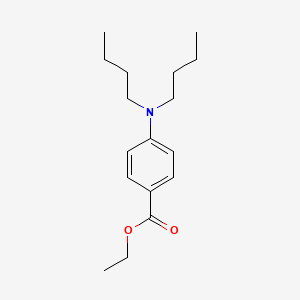
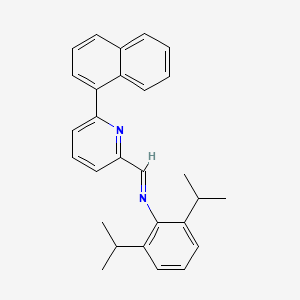
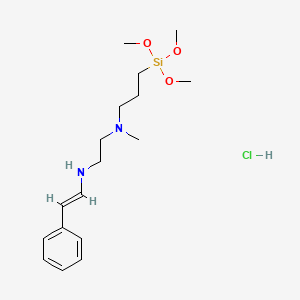
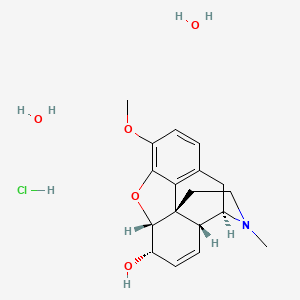

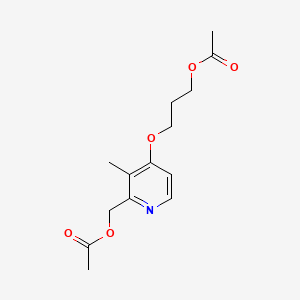

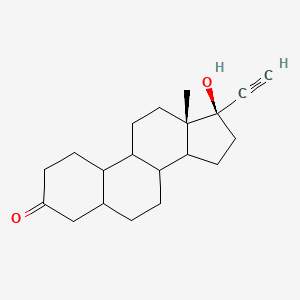
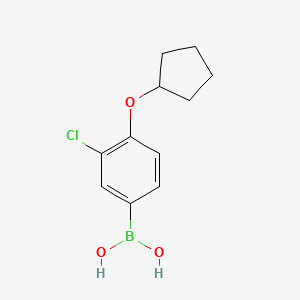


![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
